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Compound of Interest

Compound Name: Namitecan

Cat. No.: B1676927 Get Quote

Introduction
Namitecan, also known as ST-1968, is a hydrophilic derivative of camptothecin, a class of

potent anti-cancer agents.[1] As a topoisomerase I inhibitor, Namitecan exhibits significant

cytotoxic potency and has demonstrated promising pre-clinical and early clinical activity against

a range of solid tumors.[1][2] This technical guide provides a comprehensive overview of the

chemical structure, mechanism of action, and key experimental data related to Namitecan for

researchers, scientists, and drug development professionals.

Chemical Structure and Properties
Namitecan is chemically designated as 7-(2-aminoethoxy)iminomethyl camptothecin.[1] It

belongs to a series of 7-oxyiminomethyl derivatives of camptothecin designed to overcome

some of the limitations of earlier analogues, such as poor water solubility and lactone instability.

[1]
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Identifier Value

IUPAC Name

(19S)-10-[(E)-2-aminoethoxyiminomethyl]-19-

ethyl-19-hydroxy-17-oxa-3,13-

diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-

1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula C₂₃H₂₂N₄O₅

Molecular Weight 434.44 g/mol

CAS Number 372105-27-6

SMILES

CC[C@@]1(c2cc3-

c4c(Cn3c(=O)c2COC1=O)c(/C=N/OCCN)c5ccc

cc5n4)O

InChI

InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-

15(11-27(19)21(28)16(17)12-31-

22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-

18(13)26-20/h3-6,9-10,30H,2,7-8,11-

12,24H2,1H3/b25-10+/t23-/m0/s1

Synthesis
While a detailed, step-by-step synthesis protocol for Namitecan is not publicly available, the

general approach involves the chemical modification of natural camptothecin. Namitecan is a

member of a series of 7-iminomethyl derivatives of camptothecin.[3] The synthesis of these

derivatives typically starts with the camptothecin-7-aldehyde, which is then reacted with various

amines to form the corresponding imines.[3] For Namitecan, this would involve a reaction with

2-aminoethoxyamine. Further purification would then be carried out to yield the final product.

Mechanism of Action
Namitecan's primary mechanism of action is the inhibition of topoisomerase I, a crucial

enzyme involved in DNA replication and transcription.[1] By stabilizing the covalent complex

between topoisomerase I and DNA (the "cleavable complex"), Namitecan prevents the re-

ligation of the single-strand breaks created by the enzyme.[1] This leads to the accumulation of

DNA damage, cell cycle arrest, and ultimately, apoptosis.
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Furthermore, Namitecan has been shown to downregulate the expression of the Epidermal

Growth Factor Receptor (EGFR), a key signaling molecule in many cancers.[4] This inhibition

of EGFR expression is, at least in part, mediated by the activation of p38 mitogen-activated

protein kinase (MAPK), which subsequently phosphorylates EGFR, marking it for degradation.

[4] This dual mechanism of action, targeting both DNA replication and a critical cell signaling

pathway, may contribute to its potent anti-tumor activity.
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Figure 1: Dual mechanism of action of Namitecan.

Quantitative Data
In Vitro Cytotoxicity
Namitecan has demonstrated potent cytotoxic activity against a variety of human cancer cell

lines.
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Cell Line Tumor Type IC₅₀ (µM) Reference

A431
Squamous Cell

Carcinoma
0.21 [5]

A431/TPT

(Topotecan-resistant)

Squamous Cell

Carcinoma
0.29 [5]

Phase I Clinical Trial Pharmacokinetics
Pharmacokinetic parameters were evaluated in patients with advanced solid tumors.

Parameter Value Dosing Regimen Reference

Clearance 0.15 L/h D1, D8 every 21 days [6]

Terminal Half-life 48 h D1, D8 every 21 days [6]

Recommended Dose

(RD)
15 mg D1, D8 every 21 days [2]

Recommended Dose

(RD)
23 mg D1 every 21 days [2]

Maximum Tolerated

Dose (MTD)
17.5 mg D1, D8 every 21 days [7]

Experimental Protocols
In Vitro Cytotoxicity Assay
The anti-proliferative activity of Namitecan was assessed using a standard MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a specified density and

allowed to adhere overnight.

Drug Treatment: Cells were treated with increasing concentrations of Namitecan for a

specified duration (e.g., 72 hours).
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MTT Addition: MTT solution was added to each well and incubated to allow for the formation

of formazan crystals by viable cells.

Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g.,

DMSO).

Absorbance Measurement: The absorbance was measured at a specific wavelength using a

microplate reader.

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the

dose-response curves.[5]

In Vivo Antitumor Efficacy in Xenograft Models
The in vivo efficacy of Namitecan was evaluated in nude mice bearing human tumor

xenografts.

Tumor Implantation: Human tumor cells were subcutaneously injected into the flanks of

immunocompromised mice.

Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper

measurements.

Drug Administration: Once tumors reached a specified volume, mice were treated with

Namitecan, typically administered intravenously (i.v.) on a defined schedule (e.g., every 4

days for 3 cycles).

Efficacy Assessment: Antitumor efficacy was assessed by measuring tumor growth inhibition

and, in some cases, complete tumor regression.

Toxicity Monitoring: Animal body weight and general health were monitored as indicators of

treatment-related toxicity.

Signaling Pathway and Experimental Workflow
Diagrams
EGFR Signaling Pathway Downregulation by Namitecan
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The following diagram illustrates the proposed mechanism by which Namitecan downregulates

EGFR signaling.
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Figure 2: Namitecan-induced downregulation of EGFR.

Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the preclinical assessment of Namitecan.
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Figure 3: Preclinical evaluation workflow for Namitecan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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